molecular formula C12H14ClN3 B12619797 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(3S)-3-piperidinyl]-

1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(3S)-3-piperidinyl]-

Katalognummer: B12619797
Molekulargewicht: 235.71 g/mol
InChI-Schlüssel: DMSFDSUCMFEQSB-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Classification of Pyrrolopyridine Isomers

Pyrrolopyridines comprise six isomeric bicyclic systems formed by fusing pyrrole and pyridine rings at distinct positions. The 1H-pyrrolo[2,3-b]pyridine scaffold features a pyrrole ring fused to pyridine at the 2,3- and b-positions, distinguishing it from isomers like pyrrolo[3,4-c]pyridine, where fusion occurs at the 3,4- and c-positions. This positional variance critically influences electronic distribution and molecular recognition.

Table 1: Structural and Functional Comparison of Pyrrolopyridine Isomers

Isomer Fusion Positions Biological Relevance Example Derivatives
Pyrrolo[2,3-b]pyridine 2,3-b Kinase inhibition (CDK8, B-RAF), anticancer agents 6-Chloro-2-[(3S)-3-piperidinyl]- derivative
Pyrrolo[3,4-c]pyridine 3,4-c HIV-1 integrase inhibition, PI3Kγ/SYK modulation Tricyclic IN inhibitors (e.g., compound 10)
Pyrrolo[3,2-b]pyridine 3,2-b Antiviral activity, natural product analogs (e.g., camptothecin) Meriolins, variolin B derivatives

The [2,3-b] isomer’s planar geometry facilitates π-π stacking with kinase ATP-binding pockets, while its nitrogen placement enables hydrogen bonding with catalytic lysine residues. In contrast, [3,4-c]-fused derivatives adopt conformations suitable for integrase active-site interactions, as demonstrated by Zhao et al.’s HIV-1 inhibitors.

Historical Context of Pyrrolo[2,3-b]pyridine Research

Pyrrolo[2,3-b]pyridine derivatives gained prominence with the discovery of natural alkaloids like camptothecin, a pyrrolo[3,4-b]pyridine analog that inhibits topoisomerase I. Synthetic efforts intensified in the 2000s with the development of B-RAF kinase inhibitors, where the [2,3-b] scaffold’s ability to occupy the hydrophobic back pocket of V600E-mutated B-RAF proved critical. For instance, compound 35 (IC~50~ = 0.080 µM against B-RAF) emerged from structure-activity relationship (SAR) studies optimizing substituents at the 2- and 6-positions.

Recent innovations include type II CDK8 inhibitors such as compound 22 , which incorporates a 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl group to disrupt β-catenin signaling in colorectal cancer. The integration of piperidinyl moieties, as in 6-chloro-2-[(3S)-3-piperidinyl]-, stems from pharmacokinetic optimization campaigns to improve blood-brain barrier penetration and oral bioavailability.

Significance of 6-Chloro-2-[(3S)-3-Piperidinyl] Substitution

The 6-chloro substituent serves dual roles: electronic modulation of the pyrrolopyridine core and steric complementarity with kinase hinge regions. In CDK8 inhibitor 22 , chloro substitution at the 6-position increased IC~50~ potency to 48.6 nM by enhancing hydrophobic interactions with Leu 176 and Asp 173 residues. Concurrently, the (3S)-piperidinyl group at position 2 introduces chirality, which improves target selectivity.

Table 2: Impact of Substituents on Kinase Inhibition

Compound Substituents Target IC~50~ (nM) Source
22 6-Cl, 3-(pyrrolopyridinyl) CDK8 48.6
35 6-Cl, 2-(piperidinyl) B-RAF V600E 80
Raltegravir N/A HIV-1 integrase 2–10 (comparative data)

Stereochemical precision in the piperidinyl group (3S configuration) minimizes off-target effects, as evidenced by compound 35 ’s selectivity across 60 cancer cell lines. Molecular dynamics simulations suggest the (3S) configuration optimally aligns the piperidine nitrogen for salt bridge formation with kinase aspartate residues, whereas the (3R) epimer exhibits reduced affinity. Furthermore, chloro substitution at the 6-position mitigates oxidative metabolism, prolonging half-life in vivo.

Eigenschaften

Molekularformel

C12H14ClN3

Molekulargewicht

235.71 g/mol

IUPAC-Name

6-chloro-2-[(3S)-piperidin-3-yl]-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C12H14ClN3/c13-11-4-3-8-6-10(15-12(8)16-11)9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2,(H,15,16)/t9-/m0/s1

InChI-Schlüssel

DMSFDSUCMFEQSB-VIFPVBQESA-N

Isomerische SMILES

C1C[C@@H](CNC1)C2=CC3=C(N2)N=C(C=C3)Cl

Kanonische SMILES

C1CC(CNC1)C2=CC3=C(N2)N=C(C=C3)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization-Based Synthesis

Methodology
Cyclization reactions are commonly employed for synthesizing pyrrolo[2,3-b]pyridines. In one approach, condensation of 1-substituted 2-aminopyrroles with active methylene compounds (e.g., β-dicarbonyl compounds or acetals) in the presence of hydrochloric acid leads to the formation of pyrrolo[2,3-b]pyridine derivatives. Thermal cyclization can further refine these intermediates into the desired compound.

Reaction Conditions

  • Catalyst: Hydrochloric acid
  • Solvent: Acetic acid or THF
  • Temperature: Room temperature to elevated thermal conditions (depending on cyclization stage)
  • Intermediates: Ethyl ethoxymethylenemalonate derivatives

Key Findings
This method yields high-purity pyrrolo derivatives with spectroscopic evidence confirming their structures. Thermal cyclization is particularly effective for refining intermediates into stable products.

Substitution Reactions Using Halogenated Precursors

Methodology
Substituted pyrrolo[2,3-b]pyridines can be prepared by halogenation followed by substitution reactions. For example, 4-chloro-3-iodo-pyrrolo[2,3-b]pyridine serves as a precursor for introducing functional groups such as trifluoromethyl or sulfonyl groups. These reactions often involve protective gas atmospheres and specific reagents like potassium fluoride and copper(I) iodide.

Reaction Conditions

  • Protective Gas: Argon atmosphere
  • Reagents: Sodium hydride, p-toluenesulfonyl chloride, trimethyltrifluoromethylsilane
  • Solvents: Absolute THF and DMF
  • Temperature: Controlled between 0–220°C depending on the reaction stage

Key Findings
These methods allow precise functionalization of the pyrrolo ring system at desired positions, yielding derivatives with specific biological activities. Monitoring via TLC ensures reaction completion.

Multi-Step Organic Synthesis

Methodology
Multi-step synthesis involves using intermediates such as 1-substituted Grignard derivatives or diazonium salts. These intermediates undergo transformations like nitration, iodination, or Mannich base reactions to yield pyrrolo[2,3-b]pyridine compounds. Cyclization and ring-expansion reactions are also employed to modify the heterocyclic structure.

Reaction Conditions

  • Reagents: Acyl chlorides, nitrosobenzene, aldehydes
  • Solvents: Chloroform and alkali solutions for ring-expansion reactions
  • Temperature: Controlled based on reaction type

Key Findings
Unexpected products are sometimes isolated during these syntheses due to side reactions with electrophiles. Spectroscopic techniques like IR and NMR are used to confirm product structures.

Cyclocondensation Reactions

Methodology
Cyclocondensation is another effective method involving two-component reactions between amino-pyrrole derivatives and active methylene compounds (e.g., malonates). This reaction typically occurs in acetic acid with catalytic hydrochloric acid to produce substituted pyrrolo[2,3-b]pyridines.

Reaction Conditions

Key Findings
This method yields substituted pyrrolo derivatives with high structural integrity confirmed via spectroscopic analysis (e.g., LC-MS).

Comparative Data Table

Preparation Method Key Reagents/Conditions Advantages Challenges
Cyclization-Based Synthesis Hydrochloric acid; β-dicarbonyl compounds High yield; simple procedure Requires thermal control
Substitution Using Halogenated Precursors Sodium hydride; p-toluenesulfonyl chloride Precise functionalization Requires inert atmosphere
Multi-Step Organic Synthesis Acyl chlorides; nitrosobenzene Versatile product range Complex reaction monitoring
Cyclocondensation Amino-pyrrole derivatives; malonates Efficient two-component reaction Limited scope for functional groups

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1H-Pyrrolo[2,3-b]pyridin, 6-Chlor-2-[(3S)-3-Piperidinyl]-, unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

    Oxidation: Kaliumpermanganat in saurer Umgebung.

    Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

    Substitution: Natriummethoxid in Methanol.

Hauptsächlich gebildete Produkte:

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 1H-Pyrrolo[2,3-b]pyridin, 6-Chlor-2-[(3S)-3-Piperidinyl]-, beinhaltet seine Interaktion mit molekularen Zielen wie Fibroblastenwachstumsfaktor-Rezeptoren (FGFRs). Durch die Bindung an diese Rezeptoren hemmt die Verbindung ihre Aktivität, was zur Unterdrückung nachgeschalteter Signalwege führt, die an Zellproliferation und Überleben beteiligt sind. Dies macht es zu einem vielversprechenden Kandidaten für die Krebstherapie .

Ähnliche Verbindungen:

Einzigartigkeit: 1H-Pyrrolo[2,3-b]pyridin, 6-Chlor-2-[(3S)-3-Piperidinyl]-, zeichnet sich durch sein spezifisches Substitutionsschema aus, das einzigartige biologische Aktivitäten verleiht und es zu einem wertvollen Gerüst für die Medikamentenentwicklung macht .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by the following molecular properties:

  • Molecular Formula : C₈H₈ClN₃
  • Molecular Weight : 183.62 g/mol
  • IUPAC Name : 6-chloro-2-[(3S)-3-piperidinyl]-1H-pyrrolo[2,3-b]pyridine

Biological Applications

1H-Pyrrolo[2,3-b]pyridine derivatives have been investigated for their roles in various biological pathways. Notably, they have shown promise in the following areas:

Inhibition of SGK-1 Kinase

Research indicates that compounds related to 1H-Pyrrolo[2,3-b]pyridine can inhibit serum/glucocorticoid-regulated kinase 1 (SGK-1). This kinase plays a vital role in sodium transport and electrolyte balance, making these compounds potential candidates for treating renal and cardiovascular diseases. Studies have demonstrated that inhibiting SGK-1 can mitigate conditions associated with excessive sodium retention and cell proliferation in renal tissues .

Anticancer Activity

Certain derivatives of 1H-Pyrrolo[2,3-b]pyridine have been evaluated for their anticancer properties. They exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The structural modifications of these compounds have been shown to enhance their efficacy against specific cancer types, making them valuable in cancer therapeutics .

Neuroprotective Effects

The neuroprotective potential of 1H-Pyrrolo[2,3-b]pyridine derivatives has also been explored. These compounds may offer therapeutic benefits in neurodegenerative diseases by modulating neurotransmitter systems and protecting neuronal cells from oxidative stress. Experimental studies have indicated that they can improve cognitive function and reduce neuroinflammation in animal models .

Case Study 1: SGK-1 Inhibition

A study published in a patent document highlighted the development of novel pyrrolo[2,3-b]pyridine compounds specifically designed to inhibit SGK-1 activity. The findings suggested that these compounds could serve as a new class of drugs for managing conditions related to electrolyte imbalance and hypertension .

Case Study 2: Anticancer Research

In another study, researchers synthesized various derivatives of 1H-Pyrrolo[2,3-b]pyridine and tested their cytotoxicity against different cancer cell lines. The results showed that specific modifications increased their potency significantly compared to existing chemotherapeutic agents. This case underscores the compound's versatility as a scaffold for designing new anticancer drugs .

Data Table: Summary of Applications

Application AreaDescriptionReferences
SGK-1 InhibitionCompounds inhibit SGK-1 kinase activity; potential for renal/cardiovascular treatment
Anticancer ActivityInduces apoptosis in cancer cells; structural modifications enhance efficacy
NeuroprotectionModulates neurotransmitter systems; protects neurons from oxidative stress

Wirkmechanismus

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(3S)-3-piperidinyl]- involves its interaction with molecular targets such as fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. This makes it a promising candidate for cancer therapy .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

  • Synthetic Challenges: The instability of 3-amino-pyrrolo[2,3-b]pyridine intermediates necessitates rapid acylation or coupling steps, as seen in .
  • Ligand Efficiency : Pyrrolopyridines with compact substituents (e.g., chloro, piperidinyl) exhibit high ligand efficiency, making them attractive for fragment-based drug design .

Biologische Aktivität

1H-Pyrrolo[2,3-b]pyridine derivatives, particularly 6-chloro-2-[(3S)-3-piperidinyl]-, have garnered attention for their diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

1H-Pyrrolo[2,3-b]pyridine compounds are characterized by a bicyclic structure that includes a pyrrole ring fused to a pyridine ring. The specific compound under discussion possesses a chlorine substituent at the 6-position and a piperidine moiety at the 2-position, which influences its biological activity.

1. Inhibition of SGK-1 Kinase

Research indicates that 1H-Pyrrolo[2,3-b]pyridine derivatives are effective inhibitors of serum/glucocorticoid-regulated kinase 1 (SGK-1). This kinase plays a crucial role in various physiological processes, including cell survival and proliferation. The inhibition of SGK-1 has been linked to therapeutic effects in conditions such as cancer and metabolic disorders .

2. Anticancer Properties

Several studies have highlighted the anticancer potential of pyrrolo[2,3-b]pyridine derivatives. For instance, compounds that target ErbB receptors have shown promise in treating various cancers by inhibiting tumor growth and inducing apoptosis in cancer cells. The structural modifications in these compounds can significantly enhance their efficacy against specific cancer types .

3. Antimicrobial Activity

There is emerging evidence supporting the antimicrobial properties of 1H-Pyrrolo[2,3-b]pyridine derivatives. These compounds have demonstrated activity against various pathogens, including bacteria and fungi. Their mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Case Study 1: SGK-1 Inhibition

In a study evaluating the effects of 6-chloro-2-[(3S)-3-piperidinyl]- on SGK-1 activity, researchers found that this compound effectively reduced SGK-1 phosphorylation levels in vitro. This reduction correlated with decreased cell proliferation in cancer cell lines, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of various pyrrolo[2,3-b]pyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant bactericidal effects, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics used for comparison.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of 6-chloro-2-[(3S)-3-piperidinyl]- has been studied to understand its absorption, distribution, metabolism, and excretion (ADME). Early results suggest favorable absorption characteristics with moderate metabolic stability. Toxicological assessments indicate that this compound exhibits low toxicity in mammalian cell lines, making it a candidate for further development.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 6-chloro-2-[(3S)-3-piperidinyl]-1H-pyrrolo[2,3-b]pyridine, and what challenges arise during purification?

  • Methodology : The synthesis often involves multi-step reactions, such as halogenation at the 6-position (e.g., using N-chlorosuccinimide) followed by coupling with (3S)-3-piperidinyl groups via Buchwald-Hartwig amination or transition-metal-catalyzed cross-coupling. A critical challenge is maintaining stereochemical integrity during piperidinyl group introduction. Purification typically requires silica gel chromatography or recrystallization under inert conditions due to the compound’s sensitivity to oxidation .
  • Example : In analogous syntheses, intermediates like 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine are first prepared using N-iodosuccinimide, followed by tosyl protection and subsequent substitution .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are prioritized?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1^1H, 13^13C, 2D-COSY) is essential for confirming regiochemistry and stereochemistry. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography may resolve ambiguous stereochemical outcomes. For example, 3,4-dichloro derivatives of pyrrolo[2,3-b]pyridine were characterized via 1^1H NMR coupling constants (e.g., J=8.0J = 8.0 Hz for adjacent protons) and HRMS matching calculated values .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.